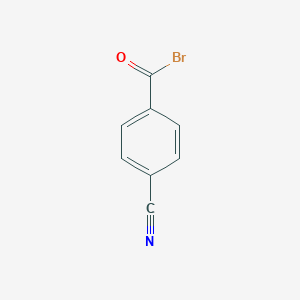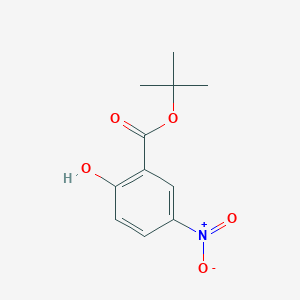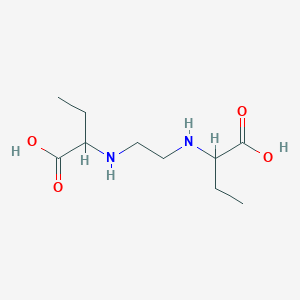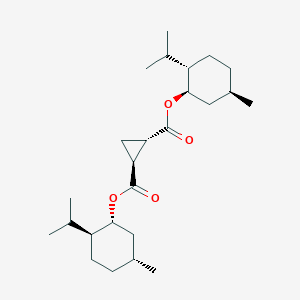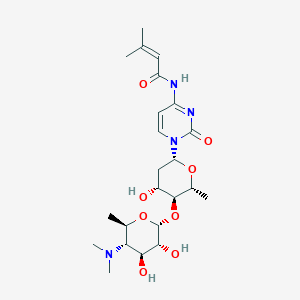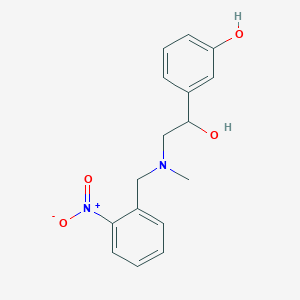
N-2-Nitrobenzylphenylephrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-Nitrobenzylphenylephrine, also known as NBPE, is a chemical compound that belongs to the class of adrenergic agonists. It is a synthetic compound that is widely used in scientific research to study the biochemical and physiological effects of adrenergic receptors.
Mécanisme D'action
N-2-Nitrobenzylphenylephrine acts as a selective agonist for alpha-1 adrenergic receptors. It binds to the receptor and activates the G-protein coupled signaling pathway. This results in the activation of phospholipase C, which leads to the production of inositol triphosphate and diacylglycerol. Inositol triphosphate activates calcium channels, leading to an increase in intracellular calcium levels. This results in smooth muscle contraction and vasoconstriction.
Effets Biochimiques Et Physiologiques
N-2-Nitrobenzylphenylephrine has several biochemical and physiological effects. It causes vasoconstriction, which leads to an increase in blood pressure. It also causes smooth muscle contraction in various organs such as the bladder, uterus, and prostate. N-2-Nitrobenzylphenylephrine also increases heart rate and cardiac output. It has been shown to have a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-Nitrobenzylphenylephrine has several advantages for lab experiments. It is a selective agonist for alpha-1 adrenergic receptors, which makes it useful for studying the effects of these receptors. It is also stable and easy to handle, which makes it a convenient compound to work with. However, N-2-Nitrobenzylphenylephrine has some limitations. It is a synthetic compound, which means it may not accurately reflect the effects of endogenous ligands. It also has a short half-life, which means its effects may not be long-lasting.
Orientations Futures
There are several future directions for research on N-2-Nitrobenzylphenylephrine. One area of interest is the role of adrenergic receptors in various diseases such as hypertension, asthma, and heart failure. Another area of interest is the development of new compounds that can selectively target different adrenergic receptors. Finally, there is a need for more research on the long-term effects of N-2-Nitrobenzylphenylephrine on various physiological processes.
Conclusion:
In conclusion, N-2-Nitrobenzylphenylephrine is a synthetic compound that is widely used in scientific research to study the biochemical and physiological effects of adrenergic receptors. It is a selective agonist for alpha-1 adrenergic receptors and has several advantages for lab experiments. N-2-Nitrobenzylphenylephrine has several biochemical and physiological effects and is used to study the role of adrenergic receptors in various diseases. There are several future directions for research on N-2-Nitrobenzylphenylephrine, including the development of new compounds that can selectively target different adrenergic receptors and more research on the long-term effects of N-2-Nitrobenzylphenylephrine on various physiological processes.
Méthodes De Synthèse
The synthesis of N-2-Nitrobenzylphenylephrine is a multi-step process that involves the reaction of 2-nitrobenzyl chloride with phenylephrine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography or recrystallization. The purity of the final product is confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
N-2-Nitrobenzylphenylephrine is widely used in scientific research to study the adrenergic receptors. It is used as a selective agonist for alpha-1 adrenergic receptors. It is also used to study the effects of adrenergic receptors on various physiological processes such as blood pressure regulation, heart rate, and smooth muscle contraction. N-2-Nitrobenzylphenylephrine is also used to study the role of adrenergic receptors in various diseases such as hypertension, asthma, and heart failure.
Propriétés
Numéro CAS |
148589-31-5 |
|---|---|
Nom du produit |
N-2-Nitrobenzylphenylephrine |
Formule moléculaire |
C16H18N2O4 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
3-[1-hydroxy-2-[methyl-[(2-nitrophenyl)methyl]amino]ethyl]phenol |
InChI |
InChI=1S/C16H18N2O4/c1-17(10-13-5-2-3-8-15(13)18(21)22)11-16(20)12-6-4-7-14(19)9-12/h2-9,16,19-20H,10-11H2,1H3 |
Clé InChI |
FTHNMXWULMHUGX-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |
SMILES canonique |
CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |
Synonymes |
caged phenylephrine N-2-nitrobenzylphenylephrine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



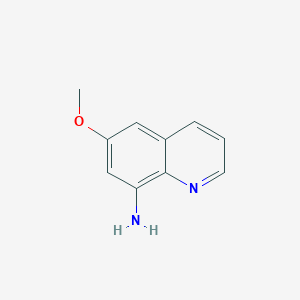
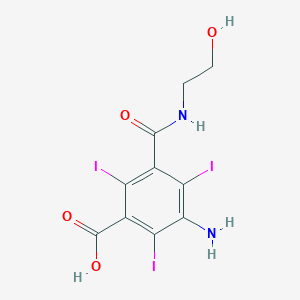
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
